molecular formula C52H26BrN7O7 B12775010 Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[[4,6-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo- CAS No. 83950-11-2

Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[[4,6-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo-

Cat. No.: B12775010
CAS No.: 83950-11-2
M. Wt: 940.7 g/mol
InChI Key: LHPYJXQUACOTLP-UHFFFAOYSA-N
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Description

Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[[4,6-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo- is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[[4,6-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo- typically involves multi-step organic reactions. The process starts with the preparation of the core naphth[2,3-c]acridine structure, followed by the introduction of the trione and triazinyl groups. The bromination step is usually performed under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[[4,6-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the trione groups to hydroxyl groups.

    Substitution: Halogenation and other substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[[4,6-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for imaging applications.

    Medicine: Studied for its potential anticancer properties due to its ability to intercalate into DNA.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[[4,6-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo- involves its interaction with biological molecules. For example, its ability to intercalate into DNA can disrupt the normal function of DNA and related enzymes, leading to potential anticancer effects. The compound may also interact with specific proteins and pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Acridine derivatives: These compounds share a similar core structure and are known for their biological activity.

    Anthracene derivatives: These compounds have similar aromatic ring systems and are used in various applications, including organic electronics.

Uniqueness

Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[[4,6-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo- is unique due to its combination of multiple functional groups and aromatic rings, which confer specific chemical and biological properties not found in simpler compounds.

Properties

CAS No.

83950-11-2

Molecular Formula

C52H26BrN7O7

Molecular Weight

940.7 g/mol

IUPAC Name

6-[[4,6-bis[(9,10-dioxoanthracen-1-yl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo-13H-naphtho[2,3-c]acridine-5,8,14-trione

InChI

InChI=1S/C52H26BrN7O7/c53-23-19-20-34-32(21-23)45(63)33-22-37(40-41(42(33)54-34)49(67)29-14-6-5-13-28(29)48(40)66)57-52-59-50(55-35-17-7-15-30-38(35)46(64)26-11-3-1-9-24(26)43(30)61)58-51(60-52)56-36-18-8-16-31-39(36)47(65)27-12-4-2-10-25(27)44(31)62/h1-22H,(H,54,63)(H3,55,56,57,58,59,60)

InChI Key

LHPYJXQUACOTLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=NC(=NC(=N4)NC5=C6C(=C7C(=C5)C(=O)C8=C(N7)C=CC(=C8)Br)C(=O)C9=CC=CC=C9C6=O)NC1=CC=CC2=C1C(=O)C1=CC=CC=C1C2=O

Origin of Product

United States

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